

Spectroscopic Characterization of Tert-butyl 2-(3-carboxyphenoxy)acetate: A Predictive Technical Guide

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Compound of Interest

Compound Name:	3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid
CAS No.:	313709-63-6
Cat. No.:	B1279813

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Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for tert-butyl 2-(3-carboxyphenoxy)acetate, a molecule of interest in drug discovery and development. In the absence of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to offer a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed workflow for the structural elucidation of this and similar compounds. We will delve into the predicted Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral features.

Introduction: The Structural Significance of tert-butyl 2-(3-carboxyphenoxy)acetate

Tert-butyl 2-(3-carboxyphenoxy)acetate is a bifunctional molecule incorporating a carboxylic acid and a tert-butyl ester. This structural motif is of significant interest in medicinal chemistry, where the carboxylic acid can serve as a key interaction point with biological targets, and the bulky, lipophilic tert-butyl ester can modulate pharmacokinetic properties or act as a protecting group during synthesis. Accurate structural verification is paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete structural assignment can be made.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of tert-butyl 2-(3-carboxyphenoxy)acetate is expected to exhibit distinct signals for the aromatic protons, the methylene protons of the acetate group, the tert-butyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts are based on established substituent effects on aromatic rings and data from similar ester compounds.^{[1][2]}

Table 1: Predicted ^1H NMR Chemical Shifts for tert-butyl 2-(3-carboxyphenoxy)acetate

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Carboxylic Acid (-COOH)	12.0 - 13.0	Singlet (broad)	1H	The acidic proton is highly deshielded and often appears as a broad singlet. [3]
Aromatic (H-2)	~8.0	Singlet (or narrow triplet)	1H	Positioned between two electron-withdrawing groups, this proton is expected to be the most downfield of the aromatic signals.
Aromatic (H-4, H-6)	7.5 - 7.8	Multiplet	2H	These protons are ortho and para to the carboxylic acid group and will be deshielded.
Aromatic (H-5)	~7.4	Triplet	1H	This proton is meta to both substituents and will be the most upfield of the aromatic signals.
Methylene (-OCH ₂ CO-)	~4.7	Singlet	2H	The methylene protons are adjacent to an oxygen and a

carbonyl group,
leading to a
downfield shift.

tert-Butyl (-
C(CH₃)₃)

~1.5

Singlet

9H

The nine
equivalent
protons of the
tert-butyl group
will appear as a
sharp, intense
singlet in a
shielded region
of the spectrum.
[\[4\]](#)

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts are predicted based on the known effects of substituents on benzene rings and typical values for ester and carboxylic acid carbons.[\[5\]](#)[\[6\]](#)

Table 2: Predicted ¹³C NMR Chemical Shifts for tert-butyl 2-(3-carboxyphenoxy)acetate

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Carboxylic Acid Carbonyl (-COOH)	170 - 175	The carbonyl carbon of a carboxylic acid is significantly deshielded.[7]
Ester Carbonyl (-OCO-)	168 - 172	The ester carbonyl carbon is also deshielded, typically appearing slightly upfield from a carboxylic acid carbonyl.[8]
Aromatic (C-3)	~158	The carbon atom attached to the ether oxygen will be the most deshielded aromatic carbon.
Aromatic (C-1)	~132	The carbon bearing the carboxylic acid group.
Aromatic (C-5)	~130	Aromatic CH carbon.
Aromatic (C-2, C-4, C-6)	115 - 125	The remaining aromatic CH carbons.
Quaternary tert-Butyl (-C(CH ₃) ₃)	~82	The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen.
Methylene (-OCH ₂ CO-)	~65	The methylene carbon is deshielded by the adjacent oxygen and carbonyl group.
tert-Butyl Methyls (-C(CH ₃) ₃)	~28	The three equivalent methyl carbons of the tert-butyl group will appear as a strong signal in the aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of tert-butyl 2-(3-carboxyphenoxy)acetate is expected to be dominated by the characteristic absorptions of the carboxylic acid and ester moieties.[9][10]

Table 3: Predicted Key IR Absorption Bands for tert-butyl 2-(3-carboxyphenoxy)acetate

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group
O-H Stretch	3300 - 2500	Broad, Strong	Carboxylic Acid
C-H Stretch (Aromatic)	3100 - 3000	Medium	Aromatic Ring
C-H Stretch (Aliphatic)	2980 - 2850	Medium-Strong	Methylene and tert-Butyl
C=O Stretch	~1760 and ~1700	Strong, Sharp	Ester and Carboxylic Acid
C=C Stretch	1600 - 1450	Medium	Aromatic Ring
C-O Stretch	1300 - 1100	Strong	Ester and Ether

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the carboxylic acid carbonyl.[11] The broad O-H stretch of the carboxylic acid is another highly characteristic feature.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Molecular Ion: The nominal molecular weight of tert-butyl 2-(3-carboxyphenoxy)acetate (C₁₃H₁₆O₅) is 252 g/mol. The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at m/z 252.100.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for esters and benzoic acids.^{[12][13]}

- **Loss of tert-butyl radical:** A primary fragmentation pathway for tert-butyl esters is the loss of a tert-butyl radical ($\bullet\text{C}(\text{CH}_3)_3$, 57 Da) to form a stable acylium ion. This would result in a prominent peak at m/z 195.
- **Loss of isobutylene:** Another common fragmentation for tert-butyl esters is the loss of isobutylene ($(\text{CH}_3)_2\text{C}=\text{CH}_2$, 56 Da) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid. This would generate a peak at m/z 196.
- **Decarboxylation:** Benzoic acid derivatives often undergo decarboxylation (loss of CO_2 , 44 Da) or loss of the entire carboxylic acid group ($\bullet\text{COOH}$, 45 Da).^[14] Fragmentation of the m/z 196 ion could lead to peaks at m/z 152 or m/z 151.
- **Further Fragmentation:** The phenyl cation resulting from these fragmentations could lead to a peak at m/z 77.

Caption: Predicted major fragmentation pathways for tert-butyl 2-(3-carboxyphenoxy)acetate.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of tert-butyl 2-(3-carboxyphenoxy)acetate in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 5-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

- Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID).

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This predictive technical guide provides a comprehensive spectroscopic characterization of tert-butyl 2-(3-carboxyphenoxy)acetate based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for researchers working on the synthesis and characterization of this molecule and its derivatives. The detailed protocols and workflow diagrams offer practical guidance for obtaining high-quality spectroscopic data for structural elucidation in a drug discovery and development setting.

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